molecular formula C20H22N4O3S B6538321 N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 1021265-76-8

N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B6538321
CAS No.: 1021265-76-8
M. Wt: 398.5 g/mol
InChI Key: KYYBWRRWUXFDSH-UHFFFAOYSA-N
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Description

The compound “N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-1-methanesulfonylpiperidine-4-carboxamide” is a complex organic molecule. It belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . The compound is synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .


Synthesis Analysis

The synthesis of this compound involves complex organic reactions . In a similar study, a compound N-(1H-1,3-benzodiazol-2-yl)benzamide was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis . A good quality single crystal was grown by slow evaporation solution growth technique to investigate their X-ray structure .


Molecular Structure Analysis

The compound crystallizes in a triclinic crystal system with space group P-1 . The molecules are arranged in a linear manner and crystal packing is stabilized by N–H···O, N–H···N, C–H···O, C–H···π and π–π intermolecular interactions . These interactions generate various hydrogen bond patterns .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps . The compound was synthesized and characterized by 1H NMR, IR, elemental and X-ray analysis .

Future Directions

The future directions for this compound could involve further exploration of its biological activities and potential applications in medicinal chemistry. The medicinal property of benzimidazole is still in great demand and matter of study to explore new molecules in the field of medicinal chemistry .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-1-methylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-28(26,27)24-11-9-14(10-12-24)20(25)21-16-6-4-5-15(13-16)19-22-17-7-2-3-8-18(17)23-19/h2-8,13-14H,9-12H2,1H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYYBWRRWUXFDSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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